molecular formula C39H44F2N2O5Si B14890222 (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one

(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one

Cat. No.: B14890222
M. Wt: 686.9 g/mol
InChI Key: ZTLPJWZDLKIQJU-PEDCNLCOSA-N
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Description

(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one involves several steps, including the protection of hydroxyl groups, formation of amide bonds, and the introduction of fluorophenyl groups. The reaction conditions typically require the use of protecting groups such as tert-butyldimethylsilyl (TBDMS) to prevent unwanted reactions at specific sites. Common reagents include silylating agents, coupling reagents like EDCI or DCC, and bases such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This includes selecting the most efficient catalysts, solvents, and reaction conditions to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to ketones or carboxylic acids using oxidizing agents like PCC or KMnO4.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH4 or LiAlH4.

    Substitution: The fluorophenyl groups can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), KMnO4 (Potassium permanganate)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: NaOH (Sodium hydroxide), KOH (Potassium hydroxide)

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of hydroxyl groups may yield ketones or carboxylic acids, while reduction of carbonyl groups will produce alcohols.

Scientific Research Applications

(S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s unique structure allows it to bind selectively to these targets, thereby exerting its effects.

Comparison with Similar Compounds

Similar Compounds

  • (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-chlorophenyl)-2-((S)-((4-chlorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one
  • (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-bromophenyl)-2-((S)-((4-bromophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one

Uniqueness

The presence of fluorophenyl groups in (S)-3-((2R,5S)-5-((tert-Butyldimethylsilyl)oxy)-5-(4-fluorophenyl)-2-((S)-((4-fluorophenyl)amino)(4-hydroxyphenyl)methyl)pentanoyl)-4-phenyloxazolidin-2-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from similar compounds with different halogen substitutions.

This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C39H44F2N2O5Si

Molecular Weight

686.9 g/mol

IUPAC Name

(4S)-3-[(2R,5S)-5-[tert-butyl(dimethyl)silyl]oxy-2-[(S)-(4-fluoroanilino)-(4-hydroxyphenyl)methyl]-5-(4-fluorophenyl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one

InChI

InChI=1S/C39H44F2N2O5Si/c1-39(2,3)49(4,5)48-35(27-11-15-29(40)16-12-27)24-23-33(37(45)43-34(25-47-38(43)46)26-9-7-6-8-10-26)36(28-13-21-32(44)22-14-28)42-31-19-17-30(41)18-20-31/h6-22,33-36,42,44H,23-25H2,1-5H3/t33-,34-,35+,36-/m1/s1

InChI Key

ZTLPJWZDLKIQJU-PEDCNLCOSA-N

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@@H](CC[C@H]([C@@H](C1=CC=C(C=C1)O)NC2=CC=C(C=C2)F)C(=O)N3[C@H](COC3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F

Canonical SMILES

CC(C)(C)[Si](C)(C)OC(CCC(C(C1=CC=C(C=C1)O)NC2=CC=C(C=C2)F)C(=O)N3C(COC3=O)C4=CC=CC=C4)C5=CC=C(C=C5)F

Origin of Product

United States

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